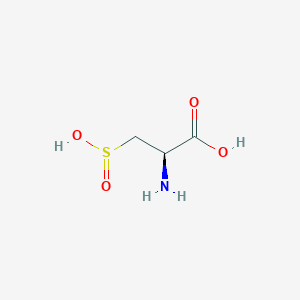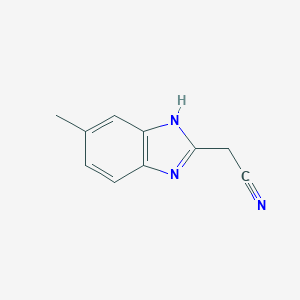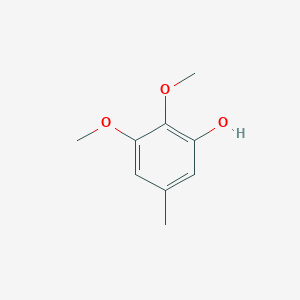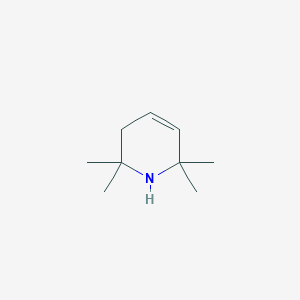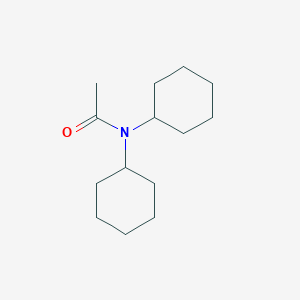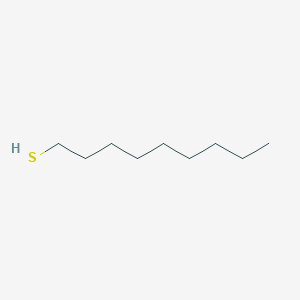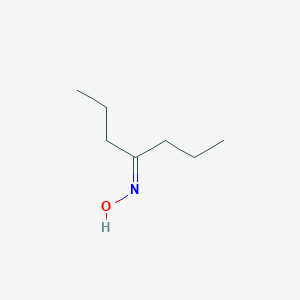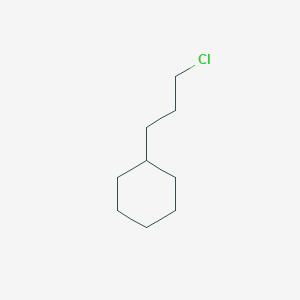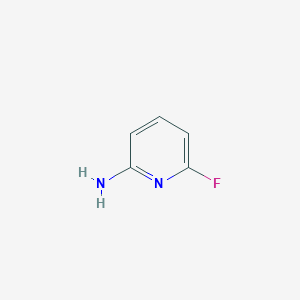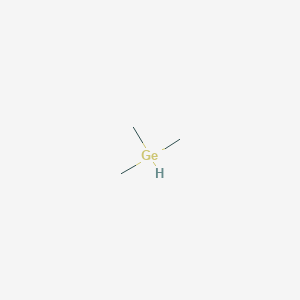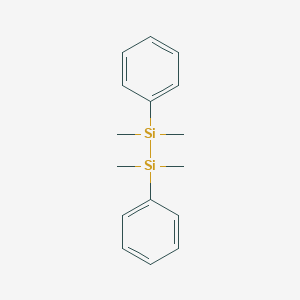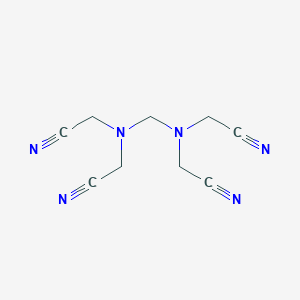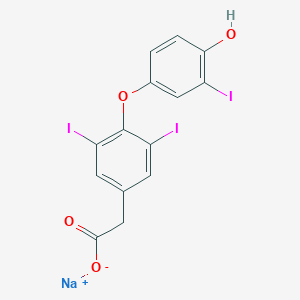
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate
説明
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate, also known as NaOH-IDA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of iodinated phenylacetate and has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties.
作用機序
The mechanism of action of Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cellular stress responses.
生化学的および生理学的効果
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has been shown to have various biochemical and physiological effects on cells and tissues. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has several advantages for lab experiments, including its high solubility in water and its stability under various conditions. However, this compound is also highly reactive and can interact with other compounds in the cell culture medium, which can affect the results of experiments. Furthermore, the synthesis of Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate is a complex process that requires specialized equipment and expertise.
将来の方向性
There are several future directions for the research on Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate. One direction is to further investigate the mechanism of action of this compound and its effects on various signaling pathways in cells. Another direction is to explore the potential therapeutic applications of Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Furthermore, the development of new synthesis methods for Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate could lead to the production of more stable and effective forms of this compound.
合成法
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate is synthesized through a multi-step process that involves the reaction between 3,5-diiodosalicylic acid and 4-hydroxy-3-iodophenol in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis of Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate is a complex process that requires careful handling of the reactants and precise control of reaction conditions.
科学的研究の応用
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
sodium;2-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9I3O4.Na/c15-9-6-8(1-2-12(9)18)21-14-10(16)3-7(4-11(14)17)5-13(19)20;/h1-4,6,18H,5H2,(H,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBAIWCYEJXUMH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(=O)[O-])I)I)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I3NaO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51-24-1 (Parent) | |
| Record name | Tiratricol sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90163779 | |
| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |
CAS RN |
1477-04-9 | |
| Record name | Tiratricol sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TIRATRICOL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HK9045D54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)
